1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with fluorophenyl, methoxyphenyl, and methoxy groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine core. The synthetic route may include:
Formation of the Pyridazine Core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be accomplished via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Methoxylation: The methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. Examples of similar compounds include:
1-(4-Chlorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide: Similar structure with a chlorine substituent instead of fluorine.
1-(4-Fluorophenyl)-4-methoxy-N-(3-hydroxyphenyl)-6-oxopyridazine-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group on the phenyl ring.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(3-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-26-15-5-3-4-13(10-15)21-19(25)18-16(27-2)11-17(24)23(22-18)14-8-6-12(20)7-9-14/h3-11H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAWUFIALADNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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